

A Comprehensive Comparison of 1,2,4-Butanetriol Properties Against Literature Benchmarks

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Compound of Interest

Compound Name: **1,2,4-Butanetriol**

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for predictable and reproducible results. This guide provides a detailed cross-reference of the key properties of **1,2,4-Butanetriol** with established literature values. All quantitative data is summarized for straightforward comparison, and detailed experimental methodologies for key property determination are provided.

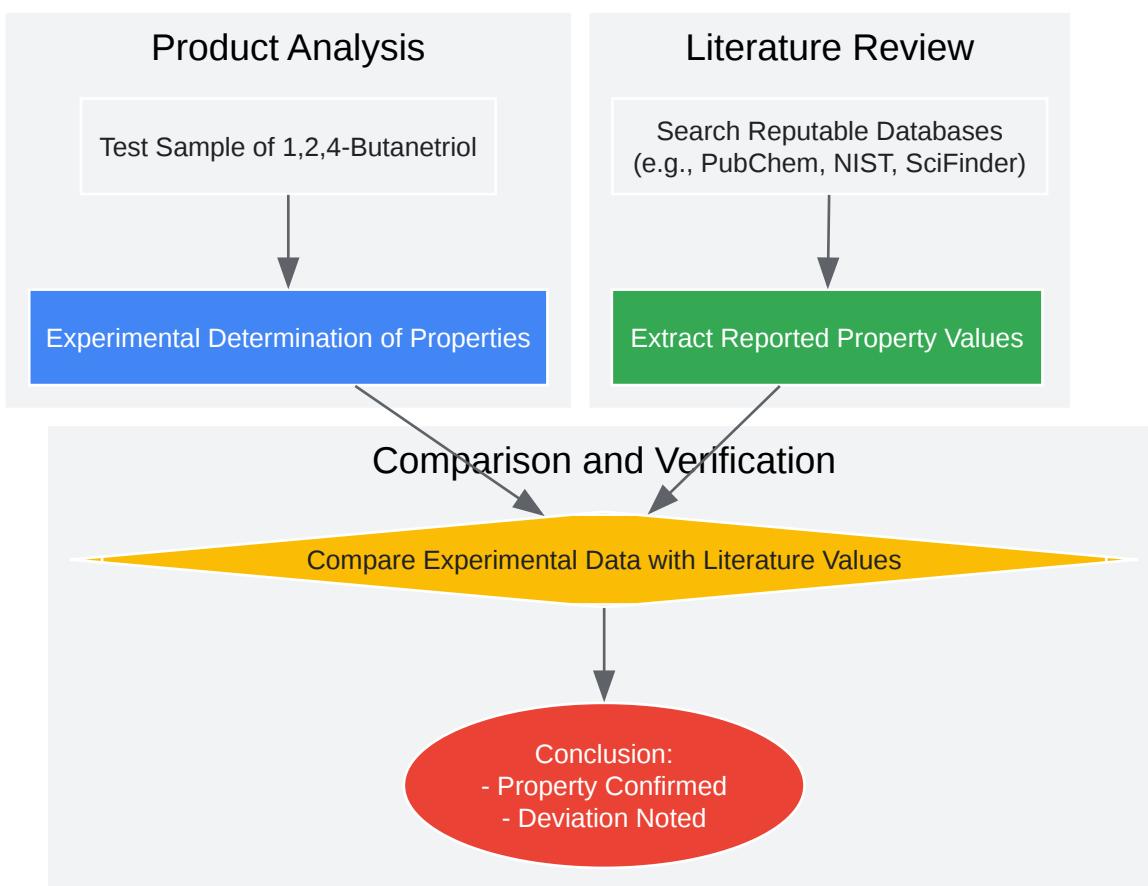
Physicochemical Properties of 1,2,4-Butanetriol: A Comparative Analysis

1,2,4-Butanetriol, a triol with the chemical formula C₄H₁₀O₃, is a colorless to slightly yellow, odorless, and hygroscopic viscous liquid.^{[1][2]} It is also known by its IUPAC name, butane-1,2,4-triol, and has the CAS number 3068-00-6.^{[1][2]} The table below presents a compilation of its key physical and chemical properties as reported in various scientific and chemical literature sources.

Property	Reported Literature Values	References
IUPAC Name	butane-1,2,4-triol	[1]
CAS Number	3068-00-6	[1][2]
Molecular Formula	C4H10O3	[1][2]
Molecular Weight	106.12 g/mol	[1]
Density	1.182 g/mL; 1.19 g/mL at 25 °C; 1.184 g/mL at 20 °C	[3]
Boiling Point	190-191 °C at 18 mmHg; 312 °C at 760 mmHg	[3]
Melting Point	-20 °C	[3]
Flash Point	188 °C (370 °F)	[3]
Refractive Index	1.475 (n20/D)	[3]
Solubility	Miscible with water and alcohols.	[1]
Hygroscopicity	Hygroscopic	[2]

Logical Workflow for Property Verification

The process of cross-referencing a product's properties with literature values is a fundamental step in quality control and research. The following diagram illustrates this logical workflow.



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Workflow for cross-referencing properties.

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental protocols. The following sections detail the methodologies for determining the key properties of **1,2,4-Butanetriol**.

Determination of Boiling Point (ASTM D1120, modified)

The boiling point of **1,2,4-Butanetriol** can be determined using a method based on the principles of ASTM D1120 for engine coolants, adapted for a high-boiling polyol.

- Apparatus: A 250-mL round-bottom flask, a heating mantle, a calibrated thermometer or thermocouple, a distillation head with a condenser, and a receiving flask.

- Procedure:

- Add 100 mL of the **1,2,4-Butanetriol** sample to the round-bottom flask along with a few boiling chips.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
- Begin heating the sample gently.
- Record the temperature at which the first drop of distillate falls into the condenser and the temperature when the last of the liquid evaporates from the flask. The boiling range is the difference between these two temperatures. The boiling point is typically recorded at a specific pressure (e.g., 760 mmHg). For vacuum distillation, the pressure must be recorded.

Determination of Density (ISO 1183-1 Method A: Immersion method)

The density of liquid **1,2,4-Butanetriol** can be determined using the immersion method, which is suitable for void-free liquid plastics.

- Apparatus: A balance with a resolution of at least 0.1 mg, a liquid pycnometer of a known volume, a temperature-controlled water bath.
- Procedure:
 - Clean and dry the pycnometer and determine its empty weight.
 - Fill the pycnometer with the **1,2,4-Butanetriol** sample, ensuring there are no air bubbles.
 - Place the filled pycnometer in the water bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
 - Adjust the volume of the sample to the calibration mark on the pycnometer.
 - Dry the outside of the pycnometer and weigh it.

- The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a substance.

- Apparatus: An Abbe refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
 - Apply a few drops of the **1,2,4-Butanetriol** sample to the surface of the prism.
 - Close the prism and allow the sample to reach the set temperature (e.g., 20 °C).
 - Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index from the scale.

Determination of Water Content (Karl Fischer Titration)

Due to its hygroscopic nature, determining the water content of **1,2,4-Butanetriol** is crucial. Karl Fischer titration is a highly accurate method for this purpose.

- Apparatus: An automatic Karl Fischer titrator (coulometric or volumetric).
- Procedure:
 - Standardize the Karl Fischer reagent with a known amount of water.
 - Inject a precisely weighed amount of the **1,2,4-Butanetriol** sample into the titration cell.

- The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached (indicated by a persistent brown color or an electrochemical signal).
- The water content is calculated by the instrument based on the amount of reagent consumed and the sample weight.

By adhering to these standardized protocols, researchers and drug development professionals can ensure the quality and consistency of **1,2,4-Butanetriol**, leading to more reliable and reproducible outcomes in their work.

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References

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